2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

概要

説明

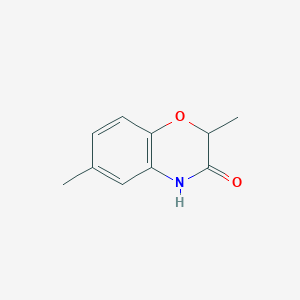

2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazinone.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions: 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions.

作用機序

The mechanism of action of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

類似化合物との比較

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but differs in the position of methyl groups.

2,2-Dimethylchroman: Another related compound with a different ring structure.

Uniqueness: 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

生物活性

Overview

2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2,6-dimethyl-4H-1,4-benzoxazin-3-one

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- CAS Number : 17959-90-9

1. Interaction with Biomolecules

The compound has been shown to interact with various enzymes and proteins. It can influence cellular functions by modulating cell signaling pathways and altering gene expression. Its activity is often dependent on environmental conditions such as pH and temperature, which can affect its stability and reactivity with biological targets .

2. Effects on Cellular Processes

Research indicates that this compound can impact cellular metabolism and function. It has been implicated in:

- Cell Signaling : The compound may act as a modulator of key signaling pathways involved in cell growth and differentiation.

- Gene Expression : Changes in gene expression profiles have been observed in response to treatment with this compound, suggesting potential roles in transcriptional regulation .

3. Pharmacological Properties

Studies have highlighted the following pharmacological effects:

- Myorelaxant Activity : In vitro studies have demonstrated that certain derivatives of this compound exhibit myorelaxant properties. For instance, specific substituted benzoxazines showed pronounced relaxation effects on vascular smooth muscle cells .

- Insulin Release Modulation : Some derivatives have been studied for their ability to influence insulin release from pancreatic β-cells. The activity varies significantly between different structural analogs .

Case Study 1: Insulin Release Inhibition

A study evaluated the effects of various substituted benzoxazines on glucose-induced insulin release from rat pancreatic islets. The findings indicated that certain derivatives were more effective than others in modulating insulin secretion, suggesting potential therapeutic applications for diabetes management .

| Compound | Insulin Release Inhibition (%) | Selectivity for Endocrine Tissue |

|---|---|---|

| 8a | 45 | High |

| 8b | 60 | Moderate |

| Diazoxide | 30 | Low |

Case Study 2: Myorelaxant Properties

Another investigation focused on the myorelaxant effects of benzoxazine derivatives on rat aortic rings precontracted with potassium chloride (KCl). The most potent compound exhibited significant relaxation effects, indicating its potential as a calcium channel blocker .

| Compound | Relaxation % (at 30 mM KCl) | Mechanism of Action |

|---|---|---|

| 8e | 70 | Calcium entry blocker |

| Control | 20 | N/A |

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Calcium Channel Interaction : Some derivatives act as calcium channel blockers, affecting muscle contraction and relaxation dynamics.

特性

IUPAC Name |

2,6-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNQUXZPFSCXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398810 | |

| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17959-90-9 | |

| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。